4-(piperidine-1-sulfonyl)-N-(4-{2-[4-(piperidine-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-(piperidine-1-sulfonyl)-N-(4-{2-[4-(piperidine-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide is a complex organic compound that features multiple functional groups, including sulfonyl, amido, and thiazole moieties
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which are a key component of this compound, have a wide range of biological activities and are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives can interact with various targets to exert their effects . For instance, some piperidine derivatives have been found to have significant inhibitory bioactivity in HepG2 cells .
Biochemical Pathways
It is known that piperidine derivatives can activate hypoxia-inducible factor 1 pathways . This activation can lead to the expression of downstream target genes and promote tumor cell apoptosis .
Result of Action
It is known that piperidine derivatives can induce the expression of hif-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Action Environment
It is known that environmental factors such as temperature, ph, and the presence of other substances can significantly impact the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidine-1-sulfonyl)-N-(4-{2-[4-(piperidine-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide can be achieved through a multi-step process involving the following key steps:
Formation of 4-(piperidine-1-sulfonyl)benzoic acid: This intermediate can be synthesized by reacting piperidine with sulfonyl chloride in the presence of a base to form the corresponding sulfonamide.
Thiazole Formation: The thiazole rings can be constructed via a cyclization reaction involving appropriate thioamide and α-haloketone precursors.
Amidation: The final step involves the coupling of the thiazole intermediates with 4-(piperidine-1-sulfonyl)benzoic acid under amide bond-forming conditions, typically using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(piperidine-1-sulfonyl)-N-(4-{2-[4-(piperidine-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to sulfone derivatives using oxidizing agents like hydrogen peroxide.
Reduction: The amide bonds can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
4-(piperidine-1-sulfonyl)-N-(4-{2-[4-(piperidine-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing inhibitors of enzymes or receptors due to its multiple functional groups.
Material Science: Possible applications in the development of novel polymers or materials with unique electronic or mechanical properties.
Biological Studies: Investigation of its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
4-(piperidine-1-sulfonyl)benzoic acid: A simpler analog with fewer functional groups.
N-(4-{2-[4-(piperidine-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide: Lacks the piperidine-1-sulfonyl group on the benzamide moiety.
Uniqueness
4-(piperidine-1-sulfonyl)-N-(4-{2-[4-(piperidine-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide is unique due to its combination of multiple functional groups, which can provide a diverse range of interactions with biological targets and materials. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-[4-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N6O6S4/c37-27(21-7-11-23(12-8-21)45(39,40)35-15-3-1-4-16-35)33-29-31-25(19-43-29)26-20-44-30(32-26)34-28(38)22-9-13-24(14-10-22)46(41,42)36-17-5-2-6-18-36/h7-14,19-20H,1-6,15-18H2,(H,31,33,37)(H,32,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQOSIGSMKNCTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N6O6S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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